molecular formula C7H13N3 B1486623 [2-(3-methyl-1H-pyrazol-1-yl)propyl]amine CAS No. 1172803-90-5

[2-(3-methyl-1H-pyrazol-1-yl)propyl]amine

Cat. No.: B1486623
CAS No.: 1172803-90-5
M. Wt: 139.2 g/mol
InChI Key: FKIOXNYIENVQGX-UHFFFAOYSA-N
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Description

[2-(3-methyl-1H-pyrazol-1-yl)propyl]amine is a useful research compound. Its molecular formula is C7H13N3 and its molecular weight is 139.2 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-(3-methylpyrazol-1-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-6-3-4-10(9-6)7(2)5-8/h3-4,7H,5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKIOXNYIENVQGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1)C(C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[2-(3-methyl-1H-pyrazol-1-yl)propyl]amine, a compound featuring a pyrazole moiety, has garnered attention due to its potential biological activities. Pyrazole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this compound, highlighting relevant research findings and case studies.

The structure of this compound includes:

  • Functional Groups : The pyrazole ring contributes to its reactivity, while the amine group facilitates interactions with various biological targets.
  • Solubility : The hydrochloride salt form enhances solubility and stability in biological systems, which is crucial for its pharmacological applications.

1. Antimicrobial Activity

Research indicates that pyrazole derivatives demonstrate significant antimicrobial properties. For instance:

  • Study Findings : A derivative similar to this compound exhibited potent activity against both Methicillin-sensitive Staphylococcus aureus (MSSA) and Methicillin-resistant S. aureus (MRSA), with minimum inhibitory concentration (MIC) values in the sub-micromolar range .
CompoundTarget PathogenMIC (µg/mL)
2aMSSA0.125
2bMRSA8

2. Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole compounds has been widely studied:

  • Mechanism of Action : Compounds containing the pyrazole ring can inhibit cyclooxygenase enzymes, leading to reduced production of inflammatory mediators.
  • Case Study : A study reported that a related compound significantly reduced carrageenan-induced edema in animal models, comparable to standard anti-inflammatory drugs like indomethacin .

3. Anticancer Activity

The anticancer properties of pyrazole derivatives are notable:

  • In Vitro Studies : Several studies have demonstrated that this compound analogs can inhibit cancer cell proliferation across various cell lines.
CompoundCell LineIC50 (µM)
5A5490.08
6MCF70.46
7HCT1160.39

Research Findings

Recent advancements in drug design have focused on optimizing the biological activity of pyrazole compounds:

  • Structure-Activity Relationship (SAR) : Studies have identified key structural features that enhance the efficacy of these compounds against specific targets, such as dihydroorotate dehydrogenase (DHODH), which is implicated in viral replication .

Case Study: Inhibition of DHODH

A series of pyrazole derivatives were synthesized and evaluated for their ability to inhibit DHODH:

  • Results : The most potent inhibitors displayed subnanomolar activity against measles virus replication, indicating a promising avenue for antiviral drug development .

Scientific Research Applications

Biological Activities

The biological activities of [2-(3-methyl-1H-pyrazol-1-yl)propyl]amine can be categorized into several key areas:

Anti-inflammatory Properties

Research indicates that compounds containing pyrazole rings often exhibit significant anti-inflammatory activity. For instance, studies have shown that similar pyrazole derivatives can inhibit cyclooxygenase enzymes, which are crucial in the inflammatory response. This suggests that this compound may be effective in treating inflammatory diseases .

Analgesic Effects

The analgesic potential of this compound is linked to its ability to modulate pain pathways in the body. In vitro studies have demonstrated that pyrazole derivatives can interact with specific receptors involved in pain perception, indicating a promising avenue for pain management therapies .

Anticancer Activity

Recent advancements in drug design highlight the anticancer potential of pyrazole derivatives, including this compound. Studies have reported significant cytotoxic effects against various cancer cell lines, such as MCF7 (breast cancer) and A549 (lung cancer), with IC50 values indicating effective inhibition of cell proliferation .

Case Studies and Research Findings

A comprehensive review of literature reveals several notable studies focusing on the applications of pyrazole derivatives:

StudyFindings
Bouabdallah et al. (2022)Investigated various pyrazole compounds for anticancer properties; found significant cytotoxicity against Hep-2 and P815 cell lines with IC50 values < 20 µM .
Wei et al. (2022)Reported on ethyl-pyrazole derivatives showing potent inhibition against A549 and MCF7 cell lines with low IC50 values, indicating high efficacy .
Liu et al. (2022)Developed pyrazole-linked peptidomimetics, demonstrating inhibition of A549 cell lines with promising results .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[2-(3-methyl-1H-pyrazol-1-yl)propyl]amine
Reactant of Route 2
[2-(3-methyl-1H-pyrazol-1-yl)propyl]amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.